2-[[4-(azepan-1-ylsulfonyl)benzoyl]amino]-6-ethyl-N-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
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Description
The compound “2-[[4-(azepan-1-ylsulfonyl)benzoyl]amino]-6-ethyl-N-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide” is a complex organic molecule. It has a molecular formula of C22H27N3O4S2 and an average mass of 461.598 Da .
Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple functional groups including an azepan ring, a benzoyl group, and a thieno[2,3-c]pyridine group . The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.Scientific Research Applications
Anticancer Properties
The pyrrolidine ring, along with the thienopyridine moiety, contributes to the compound’s potential as an anticancer agent. Researchers have explored its effects on tumor cell growth, apoptosis, and angiogenesis inhibition. Further investigations into its mechanism of action and potential synergies with existing chemotherapeutic agents are warranted .
Anti-inflammatory Activity
The pyrrolidine scaffold has been associated with anti-inflammatory properties. This compound may modulate inflammatory pathways, making it relevant for conditions such as rheumatoid arthritis, inflammatory bowel disease, and other autoimmune disorders. Preclinical studies have shown promising results, but clinical trials are needed to validate its efficacy .
Antimalarial Potential
Considering the increasing resistance of Plasmodium parasites to existing antimalarial drugs, novel compounds are urgently needed. The thienopyridine core in this compound could serve as a scaffold for designing new antimalarial agents. Computational studies and in vitro assays have highlighted its potential as an antimalarial drug candidate .
Neuroprotective Effects
The pyrrolidine ring’s stereochemistry and spatial arrangement of substituents play a crucial role in its interaction with enantioselective proteins. Researchers have investigated its neuroprotective effects, particularly in models of neurodegenerative diseases. The compound’s ability to cross the blood-brain barrier is an advantage for potential therapeutic applications .
Cardiovascular Applications
The pyrrolidine ring’s unique three-dimensional structure contributes to its interactions with cardiovascular receptors. Researchers have explored its effects on blood pressure regulation, vasodilation, and platelet aggregation. It may hold promise as a cardiovascular drug candidate .
Antibacterial and Antifungal Properties
The compound’s sulfonamide group and thienopyridine core suggest potential antibacterial and antifungal activities. Investigations into its effects against specific pathogens are ongoing. Structural modifications could enhance its selectivity and potency .
Metabolic Disorders
The pyrrolidine scaffold’s influence on metabolic pathways has attracted attention. Researchers have studied its effects on glucose metabolism, lipid homeostasis, and insulin sensitivity. It may have applications in managing metabolic disorders such as diabetes and obesity .
Drug Delivery Systems
The compound’s unique structure could be exploited for drug delivery systems. Researchers have explored its use as a carrier for targeted drug delivery, especially in cancer therapy. Its stability, solubility, and biocompatibility are critical factors in this context .
properties
IUPAC Name |
2-[[4-(azepan-1-ylsulfonyl)benzoyl]amino]-6-ethyl-N-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O4S2/c1-3-27-15-12-19-20(16-27)33-24(21(19)23(30)25-2)26-22(29)17-8-10-18(11-9-17)34(31,32)28-13-6-4-5-7-14-28/h8-11H,3-7,12-16H2,1-2H3,(H,25,30)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWSMFAXFVDYLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C(=O)NC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(azepan-1-ylsulfonyl)benzamido)-6-ethyl-N-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide |
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